molecular formula C16H21N3O4 B6174948 tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate CAS No. 2446931-45-7

tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate

Cat. No. B6174948
CAS RN: 2446931-45-7
M. Wt: 319.4
InChI Key:
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Description

Tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is a synthetic molecule that has been used in various scientific research applications. It is a small molecule that can be easily synthesized and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate has been used in a variety of scientific research applications. It has been used as a ligand in protein-ligand binding studies, as a substrate for enzyme studies, and as a reagent for peptide synthesis. Additionally, it has been used as a reagent for organic synthesis and for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is not fully understood. It is believed to bind to proteins and enzymes through hydrogen bonding and electrostatic interactions. Additionally, it has been found to interact with other molecules through non-covalent interactions, such as van der Waals forces.
Biochemical and Physiological Effects
Tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases, and to inhibit the binding of proteins to DNA. Additionally, it has been found to have an effect on the expression of certain genes and to affect the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and has a variety of biochemical and physiological effects. Additionally, it has been found to be relatively stable and is not toxic. However, it has several limitations for use in laboratory experiments. It is not soluble in water and can be difficult to dissolve in organic solvents. Additionally, it is not very stable in the presence of light and heat and can decompose quickly.

Future Directions

The potential future directions for research involving tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate are numerous. Further research could focus on the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new applications for use in scientific research. Additionally, research could focus on the development of new methods for the detection and characterization of the molecule, as well as the development of new methods for its delivery to target tissues. Finally, research could focus on the development of new methods for the optimization of its properties and its use in drug design.

Synthesis Methods

Tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate can be synthesized by a variety of methods. The most common method is a condensation reaction between tert-butyl isocyanate and 2,6-dioxopiperidin-3-yl)amino]phenyl)carbamate. This reaction yields tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate as the product. This reaction is typically carried out in an inert atmosphere, such as nitrogen, and can be catalyzed by a variety of acids, such as p-toluenesulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate involves the reaction of tert-butyl carbamate with 3-[(2,6-dioxopiperidin-3-yl)amino]phenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "3-[(2,6-dioxopiperidin-3-yl)amino]phenylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture for a few minutes to activate the coupling agent.", "Step 4: Add 3-[(2,6-dioxopiperidin-3-yl)amino]phenylamine to the reaction mixture and stir for several hours at room temperature.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system.", "Step 6: Obtain the final product tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate as a white solid." ] }

CAS RN

2446931-45-7

Product Name

tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate

Molecular Formula

C16H21N3O4

Molecular Weight

319.4

Purity

95

Origin of Product

United States

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